molecular formula C22H19BrN2O4S B11367615 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11367615
M. Wt: 487.4 g/mol
InChI Key: DFDDAJAYYLTARN-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated dibenzo[c,e][1,2]thiazine core, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the dibenzo[c,e][1,2]thiazine core.

    Oxidation: Conversion of the thiazine sulfur to its dioxide form.

    Acylation: Attachment of the acetamide group to the dibenzo[c,e][1,2]thiazine core.

    N-Alkylation: Introduction of the 2-methoxybenzyl group to the nitrogen atom of the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur dioxide group.

    Reduction: Reduction of the bromine atom or the sulfur dioxide group.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

    Hydrolysis: Hydrolysis of the acetamide group under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of debrominated or desulfonated products.

    Substitution: Formation of substituted dibenzo[c,e][1,2]thiazine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the sulfur dioxide group may play key roles in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar core structure but with an acetic acid group instead of an acetamide group.

    9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine: Lacks the acetamide and 2-methoxybenzyl groups.

Uniqueness

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide is unique due to the presence of the 2-methoxybenzyl group, which may confer additional reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H19BrN2O4S

Molecular Weight

487.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H19BrN2O4S/c1-29-20-8-4-2-6-15(20)13-24-22(26)14-25-19-11-10-16(23)12-18(19)17-7-3-5-9-21(17)30(25,27)28/h2-12H,13-14H2,1H3,(H,24,26)

InChI Key

DFDDAJAYYLTARN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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